Oxytetracycline dihydrate Oxytetracycline dihydrate Oxytetracycline hydrochloride is an organic molecular entity.
Oxytetracycline hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A TETRACYCLINE analog isolated from the actinomycete STREPTOMYCES rimosus and used in a wide variety of clinical conditions.
Brand Name: Vulcanchem
CAS No.: 6153-64-6
VCID: VC0000560
InChI: InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1
SMILES: CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O
Molecular Formula: C22H25ClN2O9
Molecular Weight: 496.9 g/mol

Oxytetracycline dihydrate

CAS No.: 6153-64-6

APIs

VCID: VC0000560

Molecular Formula: C22H25ClN2O9

Molecular Weight: 496.9 g/mol

* For research use only. Not for human or veterinary use.

Oxytetracycline dihydrate - 6153-64-6

Description Oxytetracycline hydrochloride is an organic molecular entity.
Oxytetracycline hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A TETRACYCLINE analog isolated from the actinomycete STREPTOMYCES rimosus and used in a wide variety of clinical conditions.
CAS No. 6153-64-6
Product Name Oxytetracycline dihydrate
Molecular Formula C22H25ClN2O9
Molecular Weight 496.9 g/mol
IUPAC Name (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1
Standard InChIKey SVDOODSCHVSYEK-IFLJXUKPSA-N
Isomeric SMILES C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl
SMILES CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O
Canonical SMILES CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl
Related CAS 79-57-2 (Parent)
Synonyms NA
Reference Chopra, Ian, and Marilyn Roberts. /Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance./ Microbiology and Molecular Biology Reviews (2001): 232-60. Http://www.ncbi.nlm.nih.gov. Web. 21 Aug. 2012.Hubbard A.R., 2011, Evaluation of Kasugamycin-use strategies Designed to Delay Development of Resistance in Erwinia amylovora. Master thesis of Botany and Plant Pathology, Oregon state University.
PubChem Compound 54680782
Last Modified Aug 15 2023

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